molecular formula C6H4F2N2O B1597184 3,5-Difluoropyridine-2-carboxamide CAS No. 745784-03-6

3,5-Difluoropyridine-2-carboxamide

Cat. No. B1597184
M. Wt: 158.11 g/mol
InChI Key: LWKSZYXOBLMONP-UHFFFAOYSA-N
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Description

3,5-Difluoropyridine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a pyridine derivative that has been synthesized using various methods and has shown promising results in biochemical and physiological studies.

Scientific Research Applications

Inhibitors of Gene Expression

Research has explored derivatives of pyridine carboxamides, such as 3,5-difluoropyridine-2-carboxamide, as inhibitors of transcription factors like NF-kappaB and AP-1. These compounds were found to have cell-based activity and potential oral bioavailability, with certain substitutions at the pyrimidine ring enhancing or reducing their efficacy (Palanki et al., 2000).

Antituberculosis Activity

A study synthesized new dihydropyridines with carboxamides in the 3 and 5 positions, showing anti-tuberculosis activity. The synthesized compounds were effective against Mycobacterium tuberculosis, with some demonstrating moderate activity compared to standard treatments (Amini et al., 2008).

DNA Binding

Pyridine-2-carboxamide-netropsin is a synthetic analog of natural products that bind specifically to certain DNA sequences. This demonstrates the potential of pyridine carboxamide derivatives in molecular biology for specific DNA interactions (Wade et al., 1992).

Anti-inflammatory Applications

Research on 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, a related compound, has shown its use as an anti-inflammatory agent. This highlights the potential of similar pyridine carboxamide derivatives in treating inflammatory conditions (Rajeswaran & Srikrishnan, 2008).

Crystal Engineering and Pharmacokinetics

Diflunisal, a non-steroidal anti-inflammatory drug, forms co-crystals with isomeric pyridinecarboxamides. This study demonstrates the role of pyridinecarboxamide derivatives in crystal engineering to enhance the biopharmaceutical performance of active pharmaceutical ingredients (Évora et al., 2016).

Antimicrobial Activities

Macrocyclic pentaazapyridine and dipeptide pyridine derivatives, synthesized from pyridine carboxamides, have shown antimicrobial activities. This indicates their potential in developing new antimicrobial agents (Flefel et al., 2018).

properties

IUPAC Name

3,5-difluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKSZYXOBLMONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382543
Record name 3,5-difluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoropyridine-2-carboxamide

CAS RN

745784-03-6
Record name 3,5-difluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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